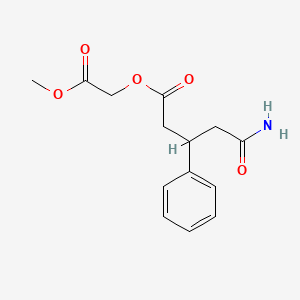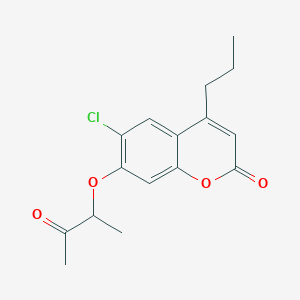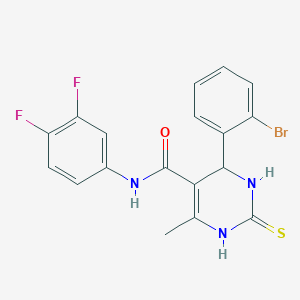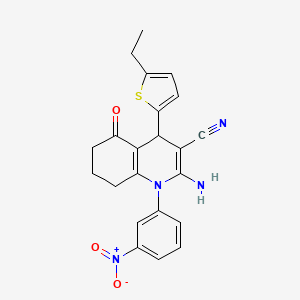
2-methoxy-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate
Overview
Description
2-methoxy-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is also known as MOE-PAO and is a derivative of 5-aminolevulinic acid (ALA). The synthesis method of MOE-PAO involves the reaction of 5-aminolevulinic acid with 2-methoxy-2-oxoethyl chloroformate and 3-phenylpentanoic acid under suitable conditions.
Mechanism of Action
The mechanism of action of MOE-PAO in PDT involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. The ROS generated can cause damage to cancer cells, leading to their destruction. MOE-PAO has been shown to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
MOE-PAO has been shown to have low dark toxicity, which is an important property for a photosensitizer used in PDT. It has also been shown to have good photostability, which is important for its use in PDT. MOE-PAO has been found to accumulate in cancer cells, making it a potential selective photosensitizer for PDT.
Advantages and Limitations for Lab Experiments
The advantages of using MOE-PAO as a photosensitizer for PDT include its high singlet oxygen quantum yield, low dark toxicity, and good photostability. The limitations of using MOE-PAO include its relatively low yield in the synthesis process and the need for optimization of the reaction conditions to obtain a higher yield.
Future Directions
There are several future directions for the research on MOE-PAO. One direction is to optimize the synthesis process to increase the yield of MOE-PAO. Another direction is to investigate the use of MOE-PAO as a photosensitizer for other applications such as antibacterial and antiviral therapy. Furthermore, the use of MOE-PAO in combination with other therapies such as chemotherapy and immunotherapy can also be explored. Finally, the development of new derivatives of MOE-PAO with improved properties can also be a future direction for research.
Conclusion:
In conclusion, MOE-PAO is a chemical compound that has potential applications in various fields such as medicine, chemistry, and biology. The synthesis of MOE-PAO involves the reaction of 5-aminolevulinic acid with 2-methoxy-2-oxoethyl chloroformate and 3-phenylpentanoic acid. MOE-PAO has been extensively studied as a potential photosensitizer for PDT of cancer. The advantages of using MOE-PAO as a photosensitizer for PDT include its high singlet oxygen quantum yield, low dark toxicity, and good photostability. The limitations of using MOE-PAO include its relatively low yield in the synthesis process and the need for optimization of the reaction conditions to obtain a higher yield. There are several future directions for research on MOE-PAO, including the optimization of the synthesis process, investigation of other applications, and development of new derivatives with improved properties.
Scientific Research Applications
MOE-PAO has been extensively studied for its potential applications in various fields such as medicine, chemistry, and biology. In medicine, MOE-PAO has been investigated as a potential photosensitizer for photodynamic therapy (PDT) of cancer. PDT is a non-invasive treatment that involves the activation of a photosensitizer by light of a specific wavelength, which leads to the generation of reactive oxygen species that can destroy cancer cells. MOE-PAO has shown promising results as a photosensitizer for PDT due to its high singlet oxygen quantum yield and low dark toxicity.
properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 5-amino-5-oxo-3-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-14(18)9-20-13(17)8-11(7-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDMOWXXISZDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC(CC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3966567.png)
![3-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B3966594.png)

![1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]](/img/structure/B3966606.png)
![4-{[(2-furylmethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966616.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)
![1-phenylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B3966628.png)



![4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966663.png)
![2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B3966667.png)